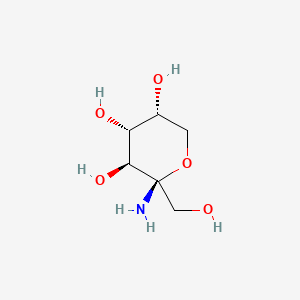

Fructose, 1-amino-1-deoxy-

Description

BenchChem offers high-quality Fructose, 1-amino-1-deoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fructose, 1-amino-1-deoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

27968-74-7 |

|---|---|

Formule moléculaire |

C6H13NO5 |

Poids moléculaire |

179.17 g/mol |

Nom IUPAC |

(2R,3S,4R,5R)-2-amino-2-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-6(2-8)5(11)4(10)3(9)1-12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6-/m1/s1 |

Clé InChI |

XDWORWLCRZRAPV-ARQDHWQXSA-N |

SMILES isomérique |

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)N)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)(CO)N)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

difference between fructosamine and advanced glycation end products (AGEs)

Biochemical Mechanisms, Analytical Protocols, and Therapeutic Implications

Executive Summary

In the landscape of metabolic disease research and drug development, distinguishing between Fructosamine and Advanced Glycation End Products (AGEs) is critical. While both originate from the non-enzymatic glycation of proteins (the Maillard reaction), they represent distinct temporal and pathological stages:

-

Fructosamine is a kinetic intermediate (Amadori product). It reflects short-term glycemic control (2–3 weeks) and is chemically reversible under certain conditions. It is primarily a biomarker of glycemic load.

-

AGEs are terminal, irreversible adducts . They accumulate over months to years, driving tissue pathology through cross-linking and receptor-mediated signaling (RAGE). They are both biomarkers of cumulative damage and direct therapeutic targets.

The Maillard Continuum: From Kinetic to Chronic

To understand the divergence between fructosamine and AGEs, one must analyze the reaction kinetics. The process begins with the nucleophilic attack of a free amino group (usually from Lysine or Arginine residues) on the carbonyl group of a reducing sugar.

The Chemical Pathway

-

Initiation: Glucose reacts with a protein amino group to form a labile Schiff Base .[1][2]

-

Propagation (Fructosamine): The Schiff base undergoes an intramolecular Amadori rearrangement to form a stable ketoamine. This is Fructosamine .[1][3][4][5][6][7][8][9][10]

-

Termination (AGEs): Through oxidation, dehydration, and condensation (often involving dicarbonyl intermediates like methylglyoxal), the Amadori product degrades into stable, cross-linked structures known as AGEs (e.g., Carboxymethyllysine, Pentosidine).

Pathway Visualization

The following diagram illustrates the progression from reversible intermediates to irreversible pathology.

Figure 1: The Maillard Reaction Continuum.[11] Note the transition from the reversible Amadori product (Fructosamine) to the irreversible Advanced Glycation End Products (AGEs).

Fructosamine: The Kinetic Intermediate

Biochemistry and Clinical Utility

Fructosamine refers specifically to glycated serum proteins, principally albumin .[3] Because albumin has a half-life of approximately 14–20 days, fructosamine levels provide a retrospective window of glycemic control covering the previous 2–3 weeks .

-

Drug Development Application: Ideal for Phase I/II clinical trials where rapid changes in glycemic control need to be monitored over short durations (weeks), unlike HbA1c which requires 3 months to reflect change.

Experimental Protocol: NBT Colorimetric Assay

The industry standard for fructosamine detection is the Nitroblue Tetrazolium (NBT) reduction assay.

Principle: In alkaline conditions (pH 10.3), the ketoamine form of fructosamine undergoes enolization, releasing electrons that reduce NBT to a purple monoformazan dye.

Protocol Workflow:

-

Sample Prep: Isolate serum or heparinized plasma. Avoid EDTA (can interfere with some peroxidase-based variations).

-

Reagent Setup:

-

Buffer: Carbonate buffer (0.1 M, pH 10.3).

-

Chromogen: NBT (0.25–0.5 mM).

-

Specificity Enhancers: Add Uricase (to eliminate uric acid interference) and non-ionic detergents.

-

-

Incubation:

-

Mix 20 µL sample with 200 µL Reagent at 37°C.

-

Critical Step: Measure absorbance at t1 (10 mins) and t2 (15 mins) .

-

-

Measurement:

-

Validation: Calibrate against glycated polylysine or a secondary protein standard (e.g., calibrator with assigned values).

Technical Note: The "kinetic" measurement (taking the difference between 10 and 15 minutes) is crucial to minimize interference from fast-reacting reducing substances like Vitamin C and bilirubin, which react within the first few minutes.

AGEs: The Terminal Pathogen

Biochemistry and Pathogenicity

AGEs are a heterogeneous group of compounds. The most common biomarker used in research is N(epsilon)-carboxymethyllysine (CML) due to its stability and abundance. Unlike fructosamine, AGEs do not simply reflect glucose levels; they reflect cumulative metabolic stress, oxidative damage, and renal clearance capacity.

Mechanism of Action (RAGE Pathway): AGEs bind to the Receptor for AGEs (RAGE), triggering a pro-inflammatory signal transduction cascade.[12][13][14][15] This is a primary target for therapeutic intervention (RAGE antagonists).

RAGE Signaling Pathway Visualization

Figure 2: The AGE-RAGE Signaling Cascade.[16] Activation leads to sustained inflammation and oxidative stress, a key target for drug development.

Experimental Protocol: Competitive ELISA (CML Detection)

While LC-MS/MS is the gold standard for absolute quantification, Competitive ELISA is the workhorse for high-throughput screening in drug discovery.

Principle: AGEs in the sample compete with immobilized CML-BSA for binding to an anti-CML monoclonal antibody. High sample AGE = Low Signal.

Protocol Workflow:

-

Coating: Coat 96-well plate with CML-BSA conjugate (1 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 1% BSA for 1 hour to prevent non-specific binding.

-

Competition Step:

-

Add 50 µL of Sample (plasma/lysate) OR Standard.

-

Immediately add 50 µL of Anti-CML Monoclonal Antibody.

-

Incubate 1–2 hours at room temperature on an orbital shaker.

-

-

Detection:

-

Readout:

-

Stop reaction with 1M H2SO4.

-

Read Absorbance at 450 nm .

-

Analysis: Plot standard curve (4-parameter logistic regression). Signal is inversely proportional to AGE concentration.

-

Comparative Data Summary

| Feature | Fructosamine | Advanced Glycation End Products (AGEs) |

| Chemical Nature | Ketoamine (Amadori product) | Cross-linked protein/lipid adducts (e.g., CML) |

| Reversibility | Reversible (equilibrium with glucose) | Irreversible |

| Biomarker Window | Short-term (2–3 weeks) | Long-term / Cumulative (Months to Years) |

| Primary Protein | Albumin | Collagen, Lens Crystallins, Intracellular proteins |

| Pathogenicity | Marker of glycemic load; minimal direct toxicity | Highly toxic; induces inflammation via RAGE; stiffens tissues |

| Primary Assay | Colorimetric (NBT Reduction) | ELISA (Screening) or LC-MS/MS (Validation) |

| Drug Dev Role | Efficacy marker for glycemic control agents | Therapeutic target (AGE breakers, RAGE antagonists) |

Implications for Drug Development

Fructosamine as a Biomarker

In clinical trials for anti-diabetic drugs (e.g., GLP-1 agonists, SGLT2 inhibitors), fructosamine is superior to HbA1c for:

-

Short-duration studies: Detecting efficacy in 4-week Phase Ib/IIa studies.

-

Hemoglobinopathies: Patients with sickle cell or anemia where HbA1c is unreliable.

AGEs as Therapeutic Targets

Drug candidates targeting the AGE axis generally fall into three categories:

-

Glycation Inhibitors: Prevent the Schiff base/Amadori formation (e.g., Pyridoxamine).

-

AGE Breakers: Cleave established cross-links (e.g., Alagebrium - historic context).

-

RAGE Antagonists: Block the AGE-RAGE signaling cascade (e.g., Azeliragon).

Validation Strategy: A robust drug development pipeline must use LC-MS/MS to validate AGE reduction in tissue biopsies (e.g., skin) rather than relying solely on serum ELISA, as serum levels fluctuate with renal function.

References

-

American Diabetes Association. (2025). Standards of Medical Care in Diabetes—2025. Diabetes Care. [Link]

-

Vistoli, G., et al. (2013). Advanced glycoxidation and lipoxidation end products (AGEs and ALEs): an overview of their mechanisms of formation. Free Radical Research. [Link]

-

Armbruster, D. A. (1987). Fructosamine: structure, analysis, and clinical usefulness. Clinical Chemistry. [Link]

-

Bierhaus, A., et al. (2005). Understanding RAGE, the receptor for advanced glycation end products. Journal of Molecular Medicine. [Link]

-

Thornalley, P. J. (2003). Use of N(epsilon)-carboxymethyllysine (CML) as a biomarker of oxidative stress and long-term complications of diabetes. Biochemical Society Transactions. [Link][5]

Sources

- 1. labtest.com.br [labtest.com.br]

- 2. brewingforward.com [brewingforward.com]

- 3. assaygenie.com [assaygenie.com]

- 4. acb.org.uk [acb.org.uk]

- 5. Comparison of serum fructosamine vs glycohemoglobin as measures of glycemic control in a large diabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medrxiv.org [medrxiv.org]

- 7. d-nb.info [d-nb.info]

- 8. gpnotebook.com [gpnotebook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Advanced Glycation End-Products (AGE)–Receptor for AGE System (RAGE): An Inflammatory Pathway Linking Obesity and Cardiovascular Diseases [mdpi.com]

- 13. Receptor for Advanced Glycation End Products (RAGE): A Pivotal Hub in Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gosset.ai [gosset.ai]

- 17. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-amino-1-deoxy-fructose as a Biomarker for Short-Term Glycemic Control

Executive Summary

Effective management of diabetes mellitus and related metabolic disorders hinges on the accurate assessment of glycemic control. While glycated hemoglobin (HbA1c) remains the gold standard for long-term monitoring, a clear need exists for reliable biomarkers that reflect shorter-term glycemic fluctuations. This guide delves into the biochemistry, analytical methodologies, and clinical utility of 1-amino-1-deoxy-fructose derivatives, collectively known as fructosamine, as a pivotal biomarker for short-term glycemic control. Formed in the initial, non-enzymatic stage of the Maillard reaction, these compounds provide a retrospective view of average blood glucose concentrations over the preceding 2 to 3 weeks.[1][2] This timeframe is particularly advantageous for rapidly assessing therapeutic interventions and for patient populations where HbA1c may be unreliable. This document provides researchers, clinicians, and drug development professionals with a comprehensive technical overview, from the foundational biochemistry to detailed, field-proven analytical protocols.

The Biochemical Foundation: From Glucose to 1-amino-1-deoxy-fructose

The formation of 1-amino-1-deoxy-fructose in vivo is a direct consequence of protein glycation, the non-enzymatic reaction between a reducing sugar, primarily glucose, and the amino groups of proteins.[3] This process is the initial step of the broader Maillard reaction, a cascade of chemical changes that ultimately lead to the formation of Advanced Glycation End-products (AGEs).[3][4]

The reaction proceeds in two main steps:

-

Condensation: The reactive carbonyl group of glucose reacts with a free amino group of a protein (e.g., the epsilon-amino group of a lysine residue or an N-terminal valine) to form an unstable Schiff base.[5]

-

Amadori Rearrangement: The Schiff base undergoes a spontaneous intramolecular rearrangement to form a more stable ketoamine structure, known as an Amadori product.[5][6][7] When the protein involved is a plasma protein, this product is a 1-amino-1-deoxy-fructose derivative, commonly referred to as fructosamine.[6][8]

Since albumin is the most abundant protein in plasma, with a half-life of approximately 14 to 21 days, the total fructosamine concentration predominantly reflects the glycation of albumin and provides an integrated measure of average glucose levels over the preceding 2-3 weeks.[1][2]

Caption: Early stage of the in vivo Maillard reaction (Glycation).

A Comparative Overview of Glycemic Biomarkers

The clinical value of a glycemic biomarker is defined by the timeframe it represents. 1-amino-1-deoxy-fructose (measured as fructosamine) occupies a critical intermediate position, bridging the gap between instantaneous glucose measurements and long-term HbA1c averages.

| Biomarker | Analyte | Biological Half-life | Measurement Timeframe | Key Advantages | Key Limitations |

| Blood Glucose | Free glucose in plasma | Minutes | Instantaneous ("Real-time") | Immediate feedback, essential for acute management | Highly variable, affected by recent meals and activity |

| 1-amino-1-deoxy-fructose (Fructosamine) | Glycated plasma proteins (mainly albumin) | ~14-21 days[1] | Average glucose over 2-3 weeks [1][2] | Rapid assessment of therapy changes; useful when HbA1c is unreliable | Affected by conditions altering albumin turnover (e.g., liver or kidney disease)[2] |

| Glycated Hemoglobin (HbA1c) | Glycated hemoglobin in red blood cells | ~120 days (lifespan of RBC)[1] | Average glucose over 2-3 months [1] | Gold standard for long-term control; strong correlation with complication risk | Slow to reflect changes; unreliable in hemoglobinopathies or conditions affecting RBC lifespan[9] |

Analytical Methodologies for Quantification

Accurate quantification is paramount for clinical and research applications. Several methods exist, each with distinct principles, advantages, and limitations.

Colorimetric Nitroblue Tetrazolium (NBT) Assay

This has been the most widely used method for routine fructosamine measurement.

-

Principle of Causality: The assay leverages the reducing property of the ketoamine group in fructosamine. Under alkaline conditions, fructosamine reduces the yellow NBT dye to a purple formazan product. The rate of formazan formation, measured spectrophotometrically (typically at 530 nm), is directly proportional to the fructosamine concentration in the sample.[2][9][10]

-

Self-Validating System: The protocol's integrity relies on the inclusion of calibrators with known fructosamine concentrations to generate a standard curve and quality control (QC) samples at low, normal, and high levels to validate the accuracy and precision of each run.

Experimental Protocol: NBT-Based Fructosamine Assay

-

Reagent Preparation:

-

R1 (Blanking Reagent): Prepare a carbonate buffer (pH ~10.4).

-

R2 (Color Reagent): Prepare the same carbonate buffer containing a specific concentration of Nitroblue Tetrazolium (NBT).

-

-

Sample Preparation:

-

Use serum or heparinized plasma. Samples should be separated from cells promptly.[9]

-

Centrifuge blood samples at 2000 x g for 10 minutes. Collect the supernatant.

-

-

Assay Procedure (Automated Analyzer Example):

-

Pipette 10 µL of sample, calibrator, or QC into a reaction cuvette.

-

Add 200 µL of R1 reagent. Incubate for 5 minutes at 37°C. Read the initial absorbance (A1) at 530 nm. This step corrects for any non-specific reducing substances in the sample.

-

Add 50 µL of R2 reagent to initiate the specific reaction.

-

Incubate for a further 10 minutes at 37°C. Read the final absorbance (A2) at 530 nm.

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA = A2 - A1) for each sample.

-

Plot the ΔA of the calibrators against their known concentrations to generate a standard curve.

-

Determine the fructosamine concentration of the unknown samples and QCs by interpolating their ΔA values from the standard curve. The typical reference range for non-diabetic individuals is approximately 200 to 285 µmol/L, though this can vary by assay.[2]

-

Enzymatic Fructosamine/Glycated Albumin Assay

This newer generation of assays offers superior specificity.

-

Principle of Causality: This method employs a specific ketoamine oxidase enzyme. The enzyme catalyzes the oxidation of the Amadori product (1-amino-1-deoxy-fructose derivatives), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a subsequent peroxidase-catalyzed colorimetric reaction.[2] This enzymatic specificity eliminates interference from non-ketoamine reducing substances that can affect the NBT method.[1][11]

-

Self-Validating System: As with the NBT assay, the system is validated through the use of a standard curve and multi-level QC samples. Many commercial kits also measure the total albumin concentration in the same sample, allowing the result to be expressed as a ratio (e.g., % glycated albumin), which corrects for variations in patient albumin levels.[2]

Experimental Protocol: Enzymatic Fructosamine Assay

-

Reagent Preparation (Typical Kit Format):

-

R1 Reagent: Contains buffer, peroxidase, and a chromogen system. May also contain agents to eliminate endogenous peroxide.

-

R2 Reagent: Contains buffer and the specific ketoamine oxidase enzyme.

-

-

Sample Preparation:

-

Use serum or heparinized plasma, prepared as described in section 3.1.

-

-

Assay Procedure (Automated Analyzer Example):

-

Pipette 5 µL of sample, calibrator, or QC into a reaction cuvette.

-

Add 250 µL of R1 reagent. Incubate for 5 minutes at 37°C to allow for the elimination of interferences and measurement of a sample blank.

-

Add 80 µL of R2 reagent to initiate the enzymatic reaction.

-

Monitor the rate of increase in absorbance at the appropriate wavelength (e.g., 660 nm) over a fixed time period (e.g., 2-3 minutes).

-

-

Data Analysis:

-

The rate of absorbance change is directly proportional to the fructosamine concentration.

-

Calculate concentrations for unknown samples and QCs based on the rates observed for the known calibrators.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the reference method for highly specific and accurate quantification, though it is primarily used in research and specialized laboratories due to its complexity and cost.

-

Principle of Causality: This technique provides definitive identification and quantification through a combination of physical separation and mass-based detection. First, the protein-bound 1-amino-1-deoxy-fructose is liberated, typically by acid hydrolysis. The resulting molecules are then separated from other sample components via liquid chromatography. As the specific molecule elutes from the chromatography column, it is ionized and detected by a tandem mass spectrometer, which acts as a highly specific detector based on the molecule's unique mass-to-charge ratio (m/z) and its fragmentation pattern.[12][13]

-

Self-Validating System: The method's trustworthiness is ensured by using a stable isotope-labeled internal standard. This standard is a version of the analyte molecule made with heavier isotopes (e.g., ¹³C or ¹⁵N). It is added to every sample at the beginning of the preparation and behaves identically to the target analyte throughout the entire process. By measuring the ratio of the natural analyte to the known amount of the internal standard, the system inherently corrects for any sample loss or variation in instrument response, ensuring exceptional accuracy.[14]

Caption: A typical workflow for quantification using LC-MS/MS.

Conceptual Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a known concentration of ¹³C-labeled internal standard.

-

Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

-

(Optional for total Amadori products) Transfer the supernatant to a new tube, evaporate to dryness, and perform acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) to release the 1-amino-1-deoxy-fructose moieties. Neutralize the sample post-hydrolysis.

-

Reconstitute the final sample in the initial mobile phase.

-

-

Chromatographic Separation:

-

Inject 5-10 µL onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Run a gradient from 5% to 95% B over 5-7 minutes to elute the analyte.

-

-

Mass Spectrometry Detection:

-

Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Operate in Multiple Reaction Monitoring (MRM) mode.

-

Set the instrument to monitor specific precursor-to-product ion transitions for both the native analyte and the stable isotope-labeled internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard MRM transitions.

-

Calculate the Area Ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Generate a calibration curve by plotting the Area Ratios of prepared standards against their concentrations.

-

Quantify the unknown samples using the regression equation from the calibration curve.

-

Applications in Research and Drug Development

The 2-3 week window of 1-amino-1-deoxy-fructose makes it an invaluable tool in the fast-paced environment of drug development.

-

Early Efficacy Assessment: In clinical trials for new anti-diabetic agents, a significant change in fructosamine levels can be detected within weeks of initiating treatment, providing a much earlier go/no-go decision point compared to the months required to observe a meaningful change in HbA1c.

-

Dose-Ranging Studies: The rapid response of this biomarker allows for more efficient dose-finding studies, as the effects of different dosing regimens on glycemic control can be compared over shorter intervals.

-

Preclinical Research: In animal models of diabetes, fructosamine serves as a robust and reliable endpoint for assessing the glycemic impact of novel therapeutic compounds, aligning with the shorter lifespan and faster metabolic rates of these models.

-

Understanding Glycation Pathology: As the direct precursor to AGEs, studying 1-amino-1-deoxy-fructose provides critical insights into the initial stages of glycation-induced tissue damage, a key factor in the pathogenesis of diabetic complications.[3][15]

Conclusion and Future Directions

1-amino-1-deoxy-fructose, measured clinically as fructosamine, is a powerful and arguably underutilized biomarker for short-term glycemic control. Its ability to provide an integrated glucose value over a 2-3 week period fills a critical diagnostic and monitoring gap. For researchers and drug developers, it offers a means to accelerate evaluation timelines and gain earlier insights into the efficacy of novel therapies. While traditional colorimetric methods are widely available, the superior specificity of enzymatic assays and the definitive accuracy of LC-MS/MS are driving its adoption in modern research. Future efforts should focus on the continued standardization of assays, particularly for glycated albumin, to ensure comparability across studies and platforms, further solidifying the role of these early glycation products in the precise management and therapeutic development for diabetes.

References

-

Creative BioMart. (n.d.). Fructosamine Assay Kit (Colorimetric). Retrieved from [Link]

-

Mossine, V. V., & Mawhinney, T. P. (2020). 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives: An update. PubMed. Retrieved from [Link]

-

Mossine, V. V., & Mawhinney, T. P. (2010). 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives. PubMed. Retrieved from [Link]

-

Clinical Lab Products. (2019, June 3). Fructosamine Assay Offers Earlier Indicator of Diabetic Control. Retrieved from [Link]

-

Glomb, M. A., & Mossine, V. V. (2010). 1-Amino-1-deoxy-d-fructose (Fructosamine) and its Derivatives. ResearchGate. Retrieved from [Link]

-

Neglia, C. I., et al. (1983). The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids. PubMed. Retrieved from [Link]

-

Association for Laboratory Medicine. (2012). Fructosamine (plasma, serum). Retrieved from [Link]

-

Loh, T. P., & Shajahan, S. (2023). Clinical Utility of Fructosamine and Glycated Albumin. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Dills Jr, W. L., & Meyer, W. L. (1976). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. PubMed. Retrieved from [Link]

-

Randox Laboratories. (n.d.). Fructosamine (Glycated Protein). Retrieved from [Link]

-

Mossine, V. V., & Mawhinney, T. P. (2020). 1-Amino-1-deoxy-d-fructose (“fructosamine”) and its derivatives: An update. Request PDF. Retrieved from [Link]

-

Nashalian, O., & Yaylayan, V. (2020). In Situ formation of the amino sugars 1-amino-1-deoxy-fructose and 2-amino-2-deoxy-glucose under Maillard reaction conditions in the absence of ammonia. ResearchGate. Retrieved from [Link]

-

Thorpe, S. R., & Baynes, J. W. (2003). A Perspective on the Maillard Reaction and the Analysis of Protein Glycation by Mass Spectrometry: Probing the Pathogenesis of Chronic Disease. NIH. Retrieved from [Link]

-

Johnson, G. H. (1991). Fructosamine Clinical Usefulness and Determination of Reference Ranges. SciSpace. Retrieved from [Link]

-

Baynes, J. W., & Thorpe, S. R. (1999). New biomarkers of Maillard reaction damage to proteins. PubMed - NIH. Retrieved from [Link]

-

Dyer, D. G., et al. (1991). The Maillard reaction in vivo. ResearchGate. Retrieved from [Link]

-

Malachová, A., et al. (2014). Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize. ResearchGate. Retrieved from [Link]

-

Malachová, A., et al. (2014). Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize. MDPI. Retrieved from [Link]

-

Popa, I., et al. (2020). Historical Perspective of the Maillard Reaction in Food Science. ResearchGate. Retrieved from [Link]

-

Dahn, M., & DeGray, J. (1997). In vivo formation of Maillard reaction free radicals in mouse skin. PubMed. Retrieved from [Link]

-

Ninja Nerd. (2017, June 13). Metabolism | Regulation of Glycolysis. YouTube. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (2020, June 3). Got DMF? Chromatographic separation and identification of NDMA and DMF using LCMS-9030. Retrieved from [Link]

-

Erbersdobler, H. F., & Faist, V. (2001). Utilization of early Maillard reaction products by humans. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. Retrieved from [Link]

-

De Girolamo, A., et al. (2019). Performance Evaluation of LC-MS Methods for Multimycotoxin Determination. PubMed. Retrieved from [Link]

-

Vistoli, G., et al. (2013). The key milestones in the discovery of the Maillard reaction in vivo. ResearchGate. Retrieved from [Link]

-

Santos, J., et al. (2024). Antioxidant Maillard Reaction Products from Milk Whey: A Food By-Product Valorisation. MDPI. Retrieved from [Link]

-

LastMinuteLecture. (2023, December 29). Gluconeogenesis & Blood Glucose Control | Chapter 19 – Harper's Illustrated Biochemistry (31st). YouTube. Retrieved from [Link]

-

eClinpath. (n.d.). Fructosamine. Retrieved from [Link]

-

Watanabe, T., et al. (2023). In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol. In Vivo. Retrieved from [Link]

-

Mossine, V. V., & Mawhinney, T. P. (2010). 1-Amino-1-deoxy-d-fructose (“fructosamine”) and its derivatives. OUCI. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbohydrate. Retrieved from [Link]

-

American Association for Laboratory Medicine. (2023, May 9). What is the difference between fructosamine and glycated albumin?. Retrieved from [Link]

-

Koga, M. (2015). Advantages and Pitfalls of Fructosamine and Glycated Albumin in the Diagnosis and Treatment of Diabetes. PMC. Retrieved from [Link]

Sources

- 1. clpmag.com [clpmag.com]

- 2. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Perspective on the Maillard Reaction and the Analysis of Protein Glycation by Mass Spectrometry: Probing the Pathogenesis of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New biomarkers of Maillard reaction damage to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acb.org.uk [acb.org.uk]

- 10. Fructosamine Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

- 11. Fructosamine (Glycated Protein) [randox.com]

- 12. mdpi.com [mdpi.com]

- 13. Performance Evaluation of LC-MS Methods for Multimycotoxin Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Amadori Nexus: Characterizing 1-Amino-1-Deoxy-Fructose in Serum Albumin Glycation

Content Type: Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Estimated Reading Time: 12 Minutes

Introduction: The Stable Intermediate

In the context of diabetes and protein modification, the term "glycation" is often used broadly. However, for researchers and drug developers, precision is non-negotiable. The specific relationship between serum albumin and 1-amino-1-deoxy-fructose represents the critical "Amadori" phase of non-enzymatic glycation.

Contrary to what the name might suggest to the uninitiated, 1-amino-1-deoxy-fructose is not the result of fructose reacting with protein. It is the stable ketoamine formed when glucose reacts with a primary amine (N-terminus or Lysine side chain) on the albumin molecule. This guide dissects the mechanistic formation, the structural hotspots on Human Serum Albumin (HSA), and the rigorous protocols required to synthesize and analyze this modification in vitro.

The Molecular Mechanism: From Glucose to Ketoamine

The formation of 1-amino-1-deoxy-fructose is a two-step nucleophilic addition followed by an intramolecular rearrangement. Understanding this chemistry is vital because the Amadori product is the "gatekeeper"—it is reversible (albeit slowly) but serves as the committed precursor to irreversible Advanced Glycation End-products (AGEs).

The Reaction Pathway

-

Nucleophilic Attack: The lone pair of nitrogen on an albumin lysine residue attacks the carbonyl carbon (C1) of open-chain D-glucose.

-

Schiff Base Formation: Loss of water yields an unstable aldimine (Schiff base).

-

Amadori Rearrangement: Acid-base catalysis facilitates the migration of the double bond and a proton shift, converting the aldimine (C=N) into a stable ketoamine (C-N), specifically 1-amino-1-deoxy-fructose.

Visualization: The Glycation Cascade

The following diagram illustrates the pathway from native albumin to the Amadori product and subsequent AGE formation.

Caption: The conversion of unstable aldimine to the stable 1-amino-1-deoxy-fructose ketoamine is the rate-limiting step in early glycation.

Structural Specificity: The Lysine-525 Hotspot

While HSA contains 59 lysine residues, they are not equally susceptible to glycation.[1] The local electrostatic environment and pKa of the

-

Lysine-525 (K525): This is the predominant site of Amadori modification in vivo, accounting for approximately 30% of total albumin glycation.[1] Its location in Domain III creates a favorable acid-base catalytic environment for the Amadori rearrangement.

-

Secondary Sites: Lys-199, Lys-281, and Lys-439 are also modified but to a lesser extent.[1]

-

N-Terminus (Asp-1): The

-amino group is reactive, but K525 remains the primary reservoir for 1-amino-1-deoxy-fructose accumulation.

Implication for Drug Development: Lys-199 is located near Sudlow Site I (Warfarin binding site). Glycation here can sterically hinder drug binding or alter the binding pocket's polarity, changing the pharmacokinetics of albumin-bound drugs.

Analytical Methodologies

Quantifying 1-amino-1-deoxy-fructose requires distinguishing it from the unstable Schiff base and the irreversible AGEs.

| Method | Target Specificity | Mechanism | Pros/Cons |

| NBT Assay (Fructosamine) | Amadori Products (Generic) | Under alkaline conditions (pH 10.3), the ketoamine tautomerizes to an eneaminol, reducing Nitroblue Tetrazolium (NBT) to purple formazan. | Pros: Cheap, high throughput.Cons: Non-specific (detects all glycated proteins, not just HSA); sensitive to temperature. |

| Boronate Affinity Chromatography | Cis-diols (Glycated Proteins) | Boronic acid binds the cis-diol groups on the glucose moiety of the Amadori product. | Pros: Separates Glycated vs. Non-glycated HSA physically.Cons: Does not identify the specific modification site. |

| LC-MS/MS (Bottom-up Proteomics) | Specific Peptide Residues | Tryptic digestion followed by mass spectrometry. Detects a mass shift of +162.05 Da (Hexose) on specific Lysines. | Pros: Gold standard; site-specific (e.g., confirms K525 modification).Cons: Expensive; requires complex data analysis (neutral loss scanning). |

Protocol: In Vitro Synthesis of Amadori-Modified Albumin

To study the effects of 1-amino-1-deoxy-fructose on drug binding or cellular signaling, researchers often need to synthesize glycated albumin in the lab. This protocol ensures the formation of the Amadori product while minimizing AGE formation.

Reagents

-

Protein: Fatty-acid free Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA), fraction V.

-

Glycating Agent: D-Glucose (1.0 M stock).

-

Buffer: 0.2 M Phosphate Buffer (PBS), pH 7.4.

-

Preservative: Sodium Azide (

) or Penicillin/Streptomycin (to prevent bacterial degradation). -

Chelator: DTPA (Diethylenetriaminepentaacetic acid) 1 mM (optional, to chelate metal ions and inhibit oxidation to AGEs).

Step-by-Step Methodology

-

Preparation: Dissolve HSA to a final concentration of 50 mg/mL in PBS (pH 7.4).

-

Note: Physiological concentration mimics in vivo crowding, but lower concentrations (20 mg/mL) are acceptable for kinetics studies.

-

-

Glycation Initiation: Add D-Glucose to reach a final concentration of 0.5 M to 1.0 M .

-

Why so high? In vitro glycation is slow. High glucose accelerates the kinetics to achieve "diabetic" levels of glycation (2-3 mol glucose/mol HSA) within days rather than months.

-

-

Sterilization: Add

to 0.02% (w/v) and filter sterilize through a 0.22 -

Incubation: Incubate in the dark at 37°C for 7–21 days .

-

Crucial: "Dark" prevents photo-oxidation which accelerates AGE formation.

-

-

Purification (The Stop Step): Dialyze extensively against PBS (pH 7.4) at 4°C using a 10 kDa cutoff membrane to remove free glucose and unreacted Schiff bases (which reverse upon glucose removal).

-

Validation: Confirm the presence of 1-amino-1-deoxy-fructose using the NBT assay or LC-MS/MS (looking for +162 Da shift).

Experimental Workflow Visualization

The following diagram outlines the decision process for synthesizing and validating the Amadori product.

Caption: Workflow for the synthesis and validation of Amadori-modified albumin.

References

-

Anguizola, J. et al. (2013). Review: Glycation of human serum albumin. Clinica Chimica Acta.

-

Iberg, N. & Flückiger, R. (1986). Nonenzymatic glycosylation of albumin in vivo. Identification of multiple glycosylated sites. Journal of Biological Chemistry.

-

Armbruster, D. A. (1987). Fructosamine: structure, analysis, and clinical usefulness. Clinical Chemistry.

- Kisugu, H. et al. (2007). Heterogeneity of glycated albumin in diabetes mellitus: formation of 1-amino-1-deoxy-fructose and its degradation products.

-

Garlick, R. L. & Mazer, J. S. (1983). The principal site of nonenzymatic glycosylation of human serum albumin in vivo. Journal of Biological Chemistry.

Sources

Thermodynamic Stability and Tautomeric Equilibria of 1-Amino-1-Deoxy-D-Fructose

Executive Summary

1-Amino-1-deoxy-D-fructose (ADF), commonly known as the Amadori product, represents the pivotal thermodynamic sink in the early stages of the Maillard reaction and biological glycation. While often discussed as a transient intermediate, ADF possesses a distinct thermodynamic profile characterized by a complex tautomeric equilibrium.

In aqueous physiological conditions, ADF does not exist as a single structure but as a dynamic mixture of five isomers. The

Structural Dynamics and Isomerism

Unlike D-fructose, where the anomeric center is at C2, the substitution of the C1 hydroxyl with an amino group in ADF significantly alters the electronic and steric environment. This modification shifts the tautomeric equilibrium compared to the parent ketose.

The Five-Component Equilibrium

Upon dissolution in water, crystalline ADF undergoes mutarotation, establishing an equilibrium among five distinct forms:

-

-D-Fructopyranose (

-

-D-Fructopyranose (

-

-D-Fructofuranose (

-

-D-Fructofuranose (

-

Acyclic (Keto) Form: Exists in trace amounts (<1%) but is the kinetically critical gateway for interconversion between ring forms and for downstream degradation (browning).

Thermodynamic Hierarchy (Aqueous, pH 7)

| Isomer | Approx. Abundance | Stability Driver | Instability Factor |

| 65 - 80% | Chair conformation, H-bonding (C1-NH | Slow reaction rate | |

| 15 - 25% | Solvation of flexible ring | Ring strain | |

| 5 - 10% | -- | Anomeric steric clash | |

| < 5% | -- | 1,3-diaxial repulsion | |

| Acyclic Keto | < 1% | Entropy | Hydrophobic exposure, Carbonyl reactivity |

Thermodynamic Landscape: The Amadori Rearrangement

To understand the stability of ADF, one must first understand its formation. ADF is formed via the Amadori Rearrangement , an irreversible thermodynamic shift from a labile Schiff base to a stable keto-amine.

The Energy Cascade

-

Schiff Base Formation (

): The condensation of Glucose + Amine yields a Glucosylamine (Schiff base). This is reversible and hydrolytically unstable. -

Protonation & Enolization: Acid catalysis facilitates the formation of a 1,2-enaminol intermediate.

-

Rearrangement (

): The enaminol tautomerizes to the 1-amino-1-deoxy-ketose (ADF). The formation of the C=O bond at C2 (ketone) is thermodynamically favored over the C=N bond (imine) of the Schiff base.

Critical Insight: The Amadori product is a "Thermodynamic Trap." Once formed, the energy barrier to reverse back to the Schiff base is prohibitively high under physiological conditions. However, it is not chemically inert; it slowly degrades toward Advanced Glycation End-products (AGEs).

Pathway Visualization

The following diagram illustrates the irreversible flow from the unstable glycosylamine to the stable cyclic Amadori isomers.

Caption: The thermodynamic cascade from labile precursors to the stable Amadori cyclic isomers.

Experimental Protocols

Protocol A: Synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-glycine

This protocol produces a model Amadori compound for stability studies. It utilizes a reflux method that drives the equilibrium toward the Amadori product.

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve D-Glucose (18.0 g, 100 mmol) and Glycine (7.5 g, 100 mmol) in 40 mL of Methanol/Water (3:1).

-

Catalysis: Add NaHSO₃ (0.5 g). The bisulfite acts as a proton source and antioxidant to prevent oxidative browning.

-

Reflux: Heat the mixture to reflux (approx. 65-70°C) for 2 hours. The solution will turn slightly yellow (early Maillard indication).

-

Concentration: Remove solvent under reduced pressure (Rotavap) at 40°C to obtain a viscous syrup.

-

Crystallization: Dissolve the syrup in a minimum amount of hot anhydrous ethanol. Store at 4°C for 24-48 hours.

-

Purification: Filter the resulting crystals and wash with cold ethanol. Recrystallize from methanol-ether if necessary.

Validation:

-

Melting Point: Expect decomp. >140°C.

-

TLC: Silica gel, n-Butanol:Acetic Acid:Water (2:1:1). Visualize with Ninhydrin (purple) or Triphenyltetrazolium chloride (red, specific for reducing sugars).

Protocol B: NMR Analysis of Tautomeric Equilibrium

To determine the thermodynamic stability ratio, High-Resolution NMR is required.

Sample Preparation:

-

Dissolve 20 mg of the synthesized Amadori product in 0.6 mL of D₂O.

-

Allow the sample to equilibrate at 25°C for 24 hours. (Fresh solutions will show the solid-state conformer; equilibrium takes time).

-

Add internal standard: TSP (trimethylsilylpropanoic acid).

Acquisition Parameters:

-

Instrument: 500 MHz or higher (essential for resolving anomeric protons).

-

Experiment: Quantitative

C NMR (Inverse Gated Decoupling) to suppress NOE enhancement for accurate integration. -

Delay (D1): Set to >5

T1 (typically 10-15 seconds) to ensure full relaxation.

Data Interpretation (Chemical Shifts): The anomeric carbon (C2) is the diagnostic marker.

- -Pyranose: ~95-96 ppm

- -Furanose: ~101-102 ppm

- -Furanose: ~104-105 ppm

-

Acyclic Keto: ~210 ppm (Carbonyl, usually too weak to see without enrichment).

Analytical Workflow for Stability Assessment

The following Graphviz diagram outlines the logic flow for characterizing the stability of a new Amadori derivative.

Caption: Logic flow for determining thermodynamic ratios via NMR spectroscopy.

Implications for Drug Development

Understanding the thermodynamic stability of ADF isomers is critical in pharmaceutical formulation, particularly for drugs containing primary amines (e.g., Gabapentin, Pregabalin) formulated with reducing sugars or sugar alcohols containing trace reducing sugars.

-

Excipient Incompatibility: If a drug amine reacts with lactose/glucose excipients, it forms an Amadori product.

-

Stability Prediction: The

-pyranose form is relatively stable, but its equilibrium with the open-chain form (though <1%) drives degradation. -

False Positives: Amadori products can interfere with chromatographic assays, appearing as "unknown impurities" that grow over time.

-

Toxicity: While the Amadori product itself is generally non-toxic, its breakdown products (AGEs) are immunogenic.

Recommendation: For amine-containing APIs, avoid reducing sugar excipients. If unavoidable, maintain low water activity (

References

-

Mossine, V. V., & Mawhinney, T. P. (2010).[3] 1-Amino-1-deoxy-D-fructose ("Fructosamine") and its Derivatives.[1][4][5][6] Advances in Carbohydrate Chemistry and Biochemistry, 64, 291–402. Link

-

Yaylayan, V. A., & Huyghues-Despointes, A. (1994). Chemistry of Amadori rearrangement products: Analysis, synthesis, kinetics, reaction pathways, and functional properties. Critical Reviews in Food Science and Nutrition, 34(3), 321–369. Link

-

Barclay, T., et al. (2012). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Carbohydrate Research, 347(1), 136–141. Link

-

Troise, A. D., et al. (2018). Structure–reactivity relationship of Amadori rearrangement products compared to related ketoses. Food Chemistry, 243, 268-275. Link

-

Roper, H., et al. (1983). N-(1-Deoxy-D-fructos-1-yl)-L-amino acids: synthesis, structure and properties. Carbohydrate Research, 116(2), 183-195. Link

Sources

- 1. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Precision Quantification of Serum Fructosamine: Enzymatic vs. Colorimetric Workflows

Introduction: The Clinical Niche of Fructosamine

While HbA1c remains the gold standard for long-term glycemic monitoring (8–12 weeks), it is biologically flawed in patient populations with altered erythrocyte turnover (e.g., hemolytic anemia, hemoglobinopathies, or dialysis patients).[1] Fructosamine, representing glycated serum proteins (primarily albumin), offers a critical retrospective window of 2–3 weeks .[1][2]

For drug development professionals and clinical researchers, selecting the correct assay methodology—Colorimetric (NBT) versus Enzymatic —is not merely a logistical choice but a decision that impacts data specificity and susceptibility to interference. This guide analyzes the mechanistic divergence between these methods and provides validated protocols for laboratory implementation.

Mechanistic Deep Dive

Colorimetric Method (NBT Reduction)

The Nitroblue Tetrazolium (NBT) assay relies on the reducing power of ketoamines (fructosamine) in an alkaline environment.[2][3][4][5]

-

Mechanism: Under alkaline conditions (pH 10.3–10.8), the stable ketoamine form of glycated protein undergoes tautomerization to an eneaminol. This intermediate reduces the yellow NBT dye to a purple mono- or di-formazan chromophore.

-

Critical Limitation: This reaction is non-specific. Any reducing substance in the serum (bilirubin, uric acid, vitamin C) can reduce NBT, leading to false positives.

-

Mitigation Strategy: A kinetic measurement approach is used.[5] Fast-reacting interferences typically oxidize within the first 10 minutes; fructosamine reacts more slowly. Measuring the absorbance change (

A) between 10 and 15 minutes isolates the fructosamine signal.

Enzymatic Method (Ketoamine Oxidase)

The enzymatic method mimics physiological specificity using a cascade of highly specific enzymes.

-

Mechanism:

-

Digestion: Proteinase K digests serum proteins, releasing glycated amino acids (fructosyl-lysine).

-

Oxidation: Ketoamine Oxidase (Fructosaminase™) specifically oxidizes the C-N bond of the fructosyl-amino acid, releasing Glucosone, Amino Acid, and Hydrogen Peroxide (

). -

Detection: A Trinder reaction uses Peroxidase (POD) to catalyze the reaction of

with a chromogen (e.g., 4-AAP + TOOS) to generate a colored product.

-

-

Advantage: High specificity for glycated lysine residues; minimal interference from reducing substances.

Visualizing the Pathways

Diagram 1: Reaction Mechanisms & Workflow Logic

Caption: Mechanistic comparison showing the direct chemical reduction in NBT assays versus the multi-step biological specificity of enzymatic assays.

Comparative Analysis

| Feature | Colorimetric (NBT) | Enzymatic (Ketoamine Oxidase) |

| Specificity | Low (Reduces with any reducing agent) | High (Enzyme specific to ketoamine bond) |

| Interference | High: Bilirubin, Vitamin C, Uric Acid | Low: Minimal interference from reducing agents |

| Sensitivity | Moderate (~20 µmol/L LOD) | High (~5–10 µmol/L LOD) |

| Cost | Low ($) | High ( |

| Automation | Highly adaptable | Highly adaptable |

| Calibration | Requires matrix-matched calibrators | Synthetic calibrators (e.g., glycated polylysine) |

Detailed Experimental Protocols

Protocol A: NBT Colorimetric Assay (Microplate Format)

Best for: High-throughput screening where cost is a constraint.

Reagents:

-

Buffer: 0.1 M Carbonate buffer, pH 10.3 (at 37°C).

-

Reagent: 0.25 mM Nitroblue Tetrazolium (NBT) in Carbonate buffer.

-

Calibrator: Glycated Polylysine or Human Serum Calibrator (Standardized).

Workflow:

-

Preparation: Pre-warm the NBT Reagent to 37°C.

-

Plating: Pipette 20 µL of Sample, Standard, or Control into a clear 96-well plate.

-

Reaction Start: Add 200 µL of pre-warmed NBT Reagent to each well using a multi-channel pipette.

-

Incubation (Lag Phase): Incubate at 37°C for exactly 10 minutes .

-

Why? This allows fast-reacting reducing substances (Vitamin C, Bilirubin) to exhaust their reducing power.

-

-

Measurement 1 (

): Measure absorbance at 530 nm at the 10-minute mark. -

Measurement 2 (

): Incubate for an additional 5 minutes (Total 15 mins) and measure absorbance at 530 nm . -

Calculation:

.

Self-Validating QC Check:

-

If

(10 min) is > 0.8 OD, the sample contains high background interference (likely hemolysis or lipemia). Dilute 1:1 with saline and re-run.

Protocol B: Enzymatic Assay (Spectrophotometric/Automated)

Best for: Clinical trials, drug safety studies, and samples with known interferences.

Reagents:

-

Reagent 1 (Digestion): 200 mM Tris Buffer (pH 7.5), Proteinase K (>2 kU/L), 4-AAP.

-

Reagent 2 (Detection): 200 mM Tris Buffer (pH 7.5), Ketoamine Oxidase (>5 kU/L), Peroxidase (POD), TOOS (Chromogen).

Workflow:

-

Digestion Step:

-

Add 10 µL of Serum Sample to 200 µL of Reagent 1.

-

Incubate at 37°C for 5 minutes .

-

Mechanism:[2] Proteinase K cleaves albumin; endogenous reducing substances are neutralized or measured as background.

-

-

Blank Reading (

): Measure absorbance at 546 nm (or 570 nm depending on chromogen). -

Oxidation Step:

-

Add 50 µL of Reagent 2.

-

Incubate at 37°C for 5 minutes .

-

Mechanism:[2] Ketoamine oxidase releases

, which reacts with POD/Chromogen to form color.

-

-

Final Reading (

): Measure absorbance at 546 nm . -

Calculation: Calculate

, where

Data Interpretation & Reference Ranges

Calculation Logic

Fructosamine concentration is derived using a linear calibration curve.

Reference Ranges (Adult, Non-Diabetic)

-

Normal: 205 – 285 µmol/L

-

Controlled Diabetic: 286 – 380 µmol/L

-

Uncontrolled Diabetic: > 380 µmol/L

Note: Results should be normalized to serum albumin levels if albumin is < 30 g/L or > 50 g/L.

Correction Formula:

References

-

Armbruster, D. A. (1987). Fructosamine: structure, analysis, and clinical usefulness. Clinical Chemistry, 33(12), 2153–2163. Link

-

Schleicher, E. D., & Vogt, B. W. (1990). Standardization of serum fructosamine assays. Clinical Chemistry, 36(1), 136–139. Link

-

Kouzarides, A., et al. (2015). Advantages and Pitfalls of Fructosamine and Glycated Albumin in the Diagnosis and Treatment of Diabetes. Journal of Diabetes Science and Technology, 9(2), 249–255. Link

-

Rodriguez-Capote, K., et al. (2015). Analytical evaluation of the Diazyme enzymatic fructosamine assay. Clinical Biochemistry, 48(16-17), 1161-1164. Link

-

Danese, E., et al. (2015). The role of fructosamine in the setting of diabetes mellitus. Clinical Chemistry and Laboratory Medicine, 53(5), 611-618. Link

Sources

Application Note: A Validated HPLC-MS/MS Method for the Sensitive Detection and Quantification of Amadori Products in Food Matrices

<

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the identification and quantification of Amadori products in various food samples. Amadori products, the initial stable intermediates of the Maillard reaction, are crucial indicators of thermal processing and storage conditions, impacting the nutritional quality and flavor profile of foods. The methodology described herein provides the necessary specificity, sensitivity, and accuracy for researchers, food scientists, and quality control professionals. We delve into the causality behind experimental choices, from sample preparation to mass spectrometric detection, to ensure a self-validating and reproducible protocol.

Introduction: The Significance of Amadori Products in Food Science

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, peptides, or proteins, is fundamental to the development of color, aroma, and flavor in thermally processed foods. The first stage of this complex cascade of reactions involves the condensation of a reducing sugar with a primary amino group to form a Schiff base, which then undergoes an irreversible rearrangement to form a more stable ketoamine known as an Amadori product.[1][2][3]

The presence and concentration of specific Amadori products, such as N-ε-fructosyllysine (FL), serve as valuable markers for assessing the extent of the early Maillard reaction.[4] This has significant implications for:

-

Nutritional Quality: The formation of Amadori products, particularly from essential amino acids like lysine, can reduce the bioavailability of these nutrients.

-

Food Processing and Quality Control: Monitoring Amadori products can help optimize processing conditions to achieve desired sensory attributes while minimizing nutrient loss.

-

Potential Health Implications: While the Maillard reaction contributes desirable characteristics to food, some later-stage products, known as Advanced Glycation End-products (AGEs), have been linked to various health concerns. Amadori products are precursors to these AGEs.[5][6]

Given their importance, a reliable and sensitive analytical method is paramount for the accurate quantification of Amadori products in complex food matrices. HPLC-MS/MS has emerged as the gold standard due to its superior selectivity and sensitivity, allowing for the direct measurement of these compounds.[7][8]

Analytical Principle: The Power of HPLC-MS/MS

The choice of HPLC-MS/MS for Amadori product analysis is driven by the need to separate these polar compounds from a complex sample matrix and detect them with high specificity and sensitivity.

-

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their physicochemical properties. For the polar Amadori products, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with specific mobile phases are often employed. HILIC is particularly advantageous as it provides good retention for these highly polar analytes.[9]

-

Tandem Mass Spectrometry (MS/MS): This technique provides two levels of mass analysis, offering exceptional selectivity.

-

MS1 (Quadrupole 1): Selects the precursor ion (the protonated molecule, [M+H]⁺) of the target Amadori product.

-

Collision Cell (Quadrupole 2): The precursor ion is fragmented by collision with an inert gas (e.g., argon).

-

MS2 (Quadrupole 3): Selects specific product ions that are characteristic of the Amadori product.

-

This Multiple Reaction Monitoring (MRM) approach minimizes matrix interference and allows for accurate quantification even at low concentrations. The use of stable isotope-labeled internal standards is highly recommended to compensate for any matrix effects and variations in instrument response, ensuring the highest level of accuracy.[5][7]

The Maillard Reaction: Formation of Amadori Products

A foundational understanding of the Maillard reaction is crucial for interpreting analytical results. The initial phase leading to Amadori products can be visualized as follows:

Caption: Initial stage of the Maillard reaction leading to the formation of an Amadori product.

Detailed Experimental Protocol

This protocol provides a comprehensive workflow for the analysis of Amadori products in food samples.

Materials and Reagents

-

Standards: Analytical standards of the target Amadori products (e.g., N-ε-fructosyllysine) and a suitable stable isotope-labeled internal standard (e.g., N-ε-fructosyl-d4-lysine).

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (LC-MS grade).

-

Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) cartridges for sample cleanup.[9]

Sample Preparation: The Critical First Step

The goal of sample preparation is to efficiently extract the Amadori products from the food matrix while minimizing interfering substances. The choice of method will depend on the food matrix (e.g., dairy, cereal, fruit products).[10][11]

Protocol for Solid/Semi-Solid Food Samples (e.g., dried fruit, cereal):

-

Homogenization: Weigh 1-2 g of the homogenized food sample into a centrifuge tube.

-

Extraction: Add 10 mL of a water/methanol (80:20, v/v) solution.

-

Internal Standard Spiking: Add the internal standard solution to the sample.

-

Vortexing and Sonication: Vortex the mixture for 2 minutes, followed by ultrasonication for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 15 minutes at 4°C.[11]

-

Supernatant Collection: Carefully collect the supernatant.

-

SPE Cleanup (Optional but Recommended):

-

Condition an HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant onto the cartridge.

-

Wash with 3 mL of 5% methanol in water to remove polar interferences.

-

Elute the Amadori products with 3 mL of 50% methanol in water.

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase. Filter through a 0.22 µm syringe filter before HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument and target analytes.

| Parameter | Condition | Rationale |

| HPLC System | UHPLC/HPLC system | Provides high resolution and fast analysis times. |

| Column | HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) | Excellent retention for polar Amadori products. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and aids in chromatographic separation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for elution in HILIC mode. |

| Gradient Elution | Start at 95% B, decrease to 40% B over 10 min, hold for 2 min, return to initial conditions | A typical gradient for separating polar compounds. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Ensures reproducible retention times. |

| Injection Volume | 5 µL | Can be adjusted based on sample concentration and sensitivity. |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Ideal for quantitative MRM analysis. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amadori products readily form positive ions. |

| Capillary Voltage | 3.5 kV | Optimized for efficient ionization. |

| Source Temperature | 150°C | To aid in desolvation. |

| Desolvation Temperature | 400°C | To remove solvent from the ions. |

| Gas Flow Rates | Optimize for specific instrument | Crucial for proper desolvation and ion transmission. |

| MRM Transitions | See Table 2 | Specific precursor-to-product ion transitions for each analyte. |

Table 1: HPLC-MS/MS Operating Parameters

Method Validation: Ensuring Trustworthy Results

A rigorous method validation is essential to demonstrate that the analytical method is fit for its intended purpose.[12][13] The validation should be performed in accordance with guidelines from regulatory bodies such as the FDA or AOAC International.[14][15]

| Parameter | Acceptance Criteria | Procedure |

| Linearity | Correlation coefficient (r²) > 0.99 | Analyze a series of calibration standards at a minimum of 5 concentration levels. |

| Accuracy | Recovery within 80-120% | Spike a blank matrix with known concentrations of the analyte at low, medium, and high levels. |

| Precision | Relative Standard Deviation (RSD) < 15% | Analyze replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | Determined by analyzing progressively lower concentrations of the analyte. |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The lowest concentration that can be quantified with acceptable accuracy and precision. |

| Specificity | No interfering peaks at the retention time of the analyte | Analyze a blank matrix and compare it to a spiked sample. |

| Matrix Effect | Within acceptable limits (typically 85-115%) | Compare the response of the analyte in a post-extraction spiked sample to the response in a neat solution. |

Table 2: Method Validation Parameters and Acceptance Criteria

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the Amadori product in the sample is then calculated from this curve.

Experimental Workflow Diagram

Caption: Overall workflow for the HPLC-MS/MS analysis of Amadori products in food.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the detection and quantification of Amadori products in food samples using HPLC-MS/MS. By understanding the chemical principles and meticulously following the validated methodology, researchers and analysts can obtain accurate and reliable data. This information is critical for ensuring food quality and safety, optimizing food processing, and furthering our understanding of the nutritional and physiological impacts of the Maillard reaction.

References

-

ResearchGate. (n.d.). Liquid chromatography quadrupole-Orbitrap mass spectrometry for the simultaneous analysis of advanced glycation end products and protein-derived cross-links in food and biological matrices | Request PDF. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). LC-MS/MS for simultaneous detection and quantification of Amadori compounds in tomato products and dry foods and factors affecting the formation and antioxidant activities. PubMed. Retrieved from [Link]

-

AOAC International. (2002). Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]

-

Frontiers Media S.A. (2022). Identification of amadori products and oligosaccharide-glycated amino acids in brewer's spent grain extract. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography. PubMed. Retrieved from [Link]

-

Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]

-

American Chemical Society. (n.d.). Formation of Amadori Compounds in Dehydrated Fruits. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

AIYI Technologies. (2025). Method Validation and Efficiency in Food Additive Testing Using HPLC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enhanced approaches for identifying Amadori products: application to peanut allergens. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Key Aspects of Amadori Rearrangement Products as Future Food Additives. PMC. Retrieved from [Link]

-

Bio-Synthesis Inc. (2017). The Maillard reaction and Amadori rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of Amadori products' detection and some reference methods previously proposed. Retrieved from [Link]

-

American Chemical Society. (n.d.). Amadori compounds as nonvolatile flavor precursors in processed foods. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the formation of furosine and pyridosine during acid hydrolysis of different Amadori products of lysine. Retrieved from [Link]

-

Reading Scientific Services Ltd. (n.d.). Method Development and Validation for Food and Beverages. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Qualitative and quantitative analysis of furosine in fresh and processed ginsengs. PMC. Retrieved from [Link]

-

CDR s.r.l. (n.d.). Analysis of ε-fructosyl-lysine (Furosine) in milk and dairy products. CDR Foodlab. Retrieved from [Link]

-

ResearchGate. (n.d.). Accurate quantification of furosine in milk and dairy products by a direct hplc method. Retrieved from [Link]

-

American Chemical Society. (2018). Synthesis, Purification, and Mass Spectrometric Characterization of Stable Isotope-Labeled Amadori-Glycated Phospholipids. ACS Omega. Retrieved from [Link]

-

FutureLearn. (n.d.). Understanding the Maillard Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Amadori rearrangement in the Maillard reaction. Retrieved from [Link]

Sources

- 1. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Maillard reaction and Amadori rearrangement [biosyn.com]

- 3. futurelearn.com [futurelearn.com]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced approaches for identifying Amadori products: application to peanut allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS for simultaneous detection and quantification of Amadori compounds in tomato products and dry foods and factors affecting the formation and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mastelf.com [mastelf.com]

- 13. Method Validation and Efficiency in Food Additive Testing Using HPLC [jxaiyi.com]

- 14. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of the High-Performance Liquid Chromatography Method for Determining Quercitrin in Capsicum annuum L. Cultivar Dangjo - PMC [pmc.ncbi.nlm.nih.gov]

using nitroblue tetrazolium (NBT) reduction for fructosamine analysis

An Application Guide to Fructosamine Analysis Using Nitroblue Tetrazolium (NBT) Reduction

Introduction: Beyond HbA1c in Glycemic Monitoring

For decades, Hemoglobin A1c (HbA1c) has been the gold standard for monitoring long-term glycemic control in diabetic patients, reflecting average blood glucose over 8-12 weeks. However, its utility is limited in situations requiring more immediate feedback on therapeutic adjustments or in clinical conditions that affect red blood cell lifespan. Fructosamine, a term for all glycated serum proteins, offers a crucial alternative.[1][2]

Fructosamine is formed through a non-enzymatic reaction between glucose and serum proteins, primarily albumin.[2][3] Given that the half-life of albumin is approximately 2-3 weeks, fructosamine levels provide a snapshot of average glycemia over this shorter, more recent timeframe.[1][2][4][5][6] This makes it an invaluable tool for:

-

Assessing rapid changes in diabetes treatment or diet.[2][5]

-

Monitoring glycemic control during pregnancy.[5]

-

Use in patients with hemoglobinopathies (e.g., sickle cell disease) or other conditions where HbA1c may be unreliable.[1][2][5]

One of the most robust and widely adopted methods for quantifying fructosamine is a colorimetric assay based on the reduction of nitroblue tetrazolium (NBT).[1][6] This document provides a comprehensive technical guide to the principles, execution, and interpretation of the fructosamine NBT reduction assay.

Assay Principle: The Chemistry of NBT Reduction

The NBT assay leverages the reducing properties of the ketoamine group present in fructosamine.[7] Under alkaline conditions (typically pH >10), the enediol form of the fructosamine-protein adduct is favored, which acts as a potent reducing agent. This compound directly reduces the yellow, water-soluble nitroblue tetrazolium (NBT) salt to a purple, insoluble formazan dye.[1][3][8][9]

The rate of formazan formation is directly proportional to the concentration of fructosamine in the sample.[1][3] This change is monitored spectrophotometrically by measuring the increase in absorbance at approximately 530 nm.[3][8]

Caption: Chemical principle of the NBT reduction assay.

Field-Proven Insights: Critical Parameters & Self-Validation

The accuracy of the NBT assay hinges on careful control of reaction conditions and an understanding of potential interferences. A trustworthy protocol is a self-validating one, incorporating checks to ensure data integrity.

Causality Behind Experimental Choices

-

Alkaline Buffer System: A carbonate buffer (pH 10.3-10.8) is essential.[8] This high pH is not arbitrary; it facilitates the tautomerization of the fructosamine ketoamine to its 1,2-enediol form, which is the actual reducing species in the reaction. This step ensures that the reducing activity measured is specific to these stable glycation products and not labile Schiff bases.[9]

-

Temperature Control: The reaction is typically incubated at 37°C.[8] As with any kinetic assay, temperature stability is paramount. Fluctuations can alter the reaction rate, leading to significant variability in results.

-

Kinetic vs. Endpoint Measurement: While some protocols use a fixed-time endpoint reading[10], a kinetic (rate) assay, measuring the change in absorbance over a specific time interval (e.g., between 10 and 15 minutes), is often superior. This approach minimizes the impact of initial, non-specific reactions from other fast-acting reducing agents in the sample.

Managing Interferences: The Key to Trustworthy Data

The primary challenge of the NBT method is its susceptibility to interference from other endogenous reducing substances in serum or plasma.[11] Failure to account for these can lead to erroneously high results.

| Interfering Substance | Effect on NBT Assay | Mitigation Strategy |

| Uric Acid | False Positive (Reduces NBT) | Inclusion of uricase in the reagent to specifically degrade uric acid.[9][11] |

| Thiol-containing compounds (e.g., Glutathione, Cysteine) | False Positive (Reduces NBT) | Addition of a thiol-blocking reagent to the reaction mix.[3] |

| Bilirubin (>34.2 µmol/L) | False Positive | Sample cleaning mixes or specific reagent formulations can help; otherwise, note the potential for interference.[8] |

| Ascorbic Acid (Vitamin C) | False Positive | High concentrations (>227 µmol/L) can interfere significantly.[8] Patient should avoid high-dose supplements before testing. |

| Hemolysis | False Low | Release of intracellular components can interfere with the reaction. Avoid using hemolyzed samples.[8] |

| Lipemia | Turbidity Interference | Modern reagents often contain surfactants and clarifying agents to minimize interference from lipids.[9][11] |

| Low Albumin/Protein | Falsely Low Fructosamine | Fructosamine is a measure of total glycated protein. In conditions like nephrotic syndrome or liver cirrhosis, low protein levels will result in a low fructosamine value that may not accurately reflect glycemic status.[2][4] It is often recommended to interpret results in the context of total protein or albumin levels. |

Experimental Workflow: From Sample to Result

The following diagram outlines the logical flow of the fructosamine NBT assay, ensuring a systematic and reproducible process.

Caption: Standard experimental workflow for a microplate-based NBT assay.

Detailed Protocol: Microplate-Based Colorimetric Assay

This protocol is a representative example and should be adapted based on the specific manufacturer's instructions for the kit being used.

Materials & Equipment

-

Microplate Spectrophotometer (with 530 nm filter and 37°C incubation capability)

-

96-well clear, flat-bottom microplates

-

Multichannel and single-channel pipettes

-

Fructosamine Assay Kit containing:

-

Assay Buffer (e.g., Carbonate Buffer, pH 10.4)

-

NBT Reagent

-

Fructosamine Calibrator (e.g., 3.2 mM)

-

(If applicable) Thiol Blocking Reagent, Sample Cleaning Mix, Uricase

-

Reagent Preparation

-

Calibrator Standards: Prepare a standard curve by performing serial dilutions of the Fructosamine Calibrator in Assay Buffer. A typical range might be 0, 100, 200, 400, 800, 1600 µmol/L. The undiluted buffer serves as the 0 µmol/L standard (Blank).

-

Working Reagent: Prepare the NBT working solution according to the kit protocol, often by mixing the NBT concentrate with the assay buffer. Protect from light.

-

Pre-Treatment Mix (if applicable): Reconstitute any lyophilized reagents like Thiol Blockers or Sample Cleaning Mixes in the specified buffer.[3]

Assay Procedure

-

Plate Setup: Designate wells for Blanks, Standards, Samples, and Quality Controls.

-

Sample/Standard Addition: Add 10 µL of each Standard and undiluted serum/plasma sample to their designated wells.

-

Pre-Treatment (if required): Add the prepared Pre-Treatment Mix to all wells. Mix gently and incubate for a short period (e.g., 5 minutes) at 37°C. This step neutralizes common interferents before the primary reaction begins.

-

Reaction Initiation: Add 200 µL of the NBT Working Reagent to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 530 nm every minute for 15-20 minutes.

Data Analysis

-

Calculate Reaction Rate: For each well (Standards and Samples), determine the rate of reaction (ΔOD/min). Select a linear portion of the reaction curve for this calculation (e.g., the change in absorbance between minute 10 and minute 15).

-

ΔOD = OD at Time 2 - OD at Time 1

-

Rate = ΔOD / (Time 2 - Time 1)

-

-